molecular formula C13H12FNO3S B6212527 ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate CAS No. 2742652-68-0

ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B6212527
CAS No.: 2742652-68-0
M. Wt: 281.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of 2-fluorophenol with a suitable thiazole precursor. One common method involves the use of ethyl 2-bromoacetate and 2-fluorophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2-fluorophenoxy group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenoxy group can enhance its binding affinity and specificity towards certain targets, while the thiazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylate
  • Ethyl 2-[(2-bromophenoxy)methyl]-1,3-thiazole-4-carboxylate
  • Ethyl 2-[(2-methylphenoxy)methyl]-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for various research applications.

Properties

CAS No.

2742652-68-0

Molecular Formula

C13H12FNO3S

Molecular Weight

281.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.